N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a thiophene ring, a benzamide group, and various functional groups such as acetyl, fluoro, and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative can then be further functionalized to introduce the acetyl group.
The next step involves the formation of the benzamide group. This can be achieved through the reaction of the thiophene derivative with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and subsequent steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide would depend on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting a key enzyme in the bacterial cell wall synthesis pathway. Alternatively, if it has anticancer properties, it could induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoro and methoxy groups on the benzene ring, along with the acetyl group on the thiophene ring, distinguishes it from other similar compounds and may result in unique pharmacological activities.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H16FNO4S with a molecular weight of approximately 357.41 g/mol. Its structure includes a thiophene moiety, which is known for contributing to various biological activities.
Structural Formula
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H16FNO4S |
Molecular Weight | 357.41 g/mol |
Canonical SMILES | CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Target Interactions
This compound is hypothesized to interact with various biological targets due to its structural similarities with other bioactive compounds. Research indicates that compounds containing aromatic rings can bind with high affinity to multiple receptors, influencing various cellular processes.
Biochemical Pathways
Similar compounds have demonstrated a range of biological activities:
- Antiviral Activity : Compounds in this class have shown efficacy against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Anticancer Properties : Research indicates potential anticancer effects through apoptosis induction in cancer cells.
- Antimicrobial Activity : The compound may exhibit activity against bacterial and fungal pathogens.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal explored the effects of a related compound on human cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, suggesting that the thiophene moiety plays a critical role in its anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene derivatives. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may possess similar properties.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)11-3-5-14(21-2)13(17)9-11/h3-6,9H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZAKIZVRZOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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